2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Overview
Description
2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a pyridine ring fused to a cyclopenta[d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound: exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by This compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The result of the action of This compound is the disruption of normal cellular processes. By inhibiting protein kinases, the compound can alter cell growth, differentiation, migration, and metabolism . This can lead to the death of cancer cells, providing a potential therapeutic effect .
Biochemical Analysis
Biochemical Properties
2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a protein that is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of cell cycle progression, which is particularly relevant in the context of cancer research .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle . Additionally, this compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. For example, it has been observed to inhibit the activity of histone lysine demethylases, which play a role in gene expression regulation . This inhibition can lead to changes in gene expression patterns, further affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves binding interactions with specific biomolecules. The compound binds to the active site of CDK2, leading to enzyme inhibition . This binding is facilitated by the unique structure of the compound, which allows it to fit into the enzyme’s active site. Additionally, this compound has been shown to inhibit histone lysine demethylases by binding to their active sites and preventing their catalytic activity . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. Over time, the compound has been observed to maintain its inhibitory activity against CDK2 and histone lysine demethylases . Prolonged exposure to the compound can lead to its degradation, which may reduce its effectiveness. In in vitro studies, the long-term effects of this compound on cellular function have been shown to include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce apoptosis in cancer cells . At higher doses, toxic effects have been observed, including damage to normal cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its role as an enzyme inhibitor. The compound interacts with enzymes such as CDK2 and histone lysine demethylases, affecting their activity and, consequently, the metabolic flux within cells . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been shown to be cell-permeable, allowing it to diffuse into cells and reach its target enzymes . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear enzymes such as histone lysine demethylases . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The nuclear localization of this compound is essential for its role in regulating gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of pyridine-4-carbaldehyde with cyclopentanone in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often involve the use of catalysts such as copper or zinc chloride to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper chloride, zinc chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield partially or fully reduced pyrimidine rings .
Scientific Research Applications
2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Thieno[2,3-d]pyrimidine: Exhibits similar biological activities and is used in the development of kinase inhibitors.
Uniqueness
2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is unique due to its specific fusion of a pyridine ring with a cyclopenta[d]pyrimidine core, which imparts distinct electronic and steric properties. These properties contribute to its high affinity for certain molecular targets and its potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
2-pyridin-4-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-2-1-3-10(9)14-11(15-12)8-4-6-13-7-5-8/h4-7H,1-3H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOGCAVHAOBXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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